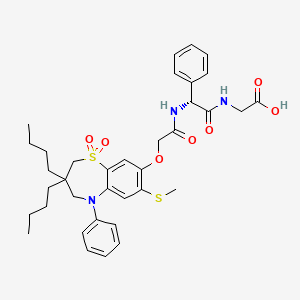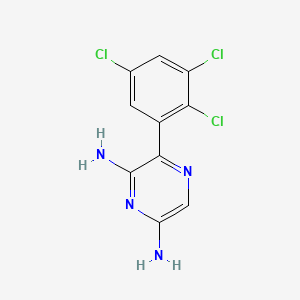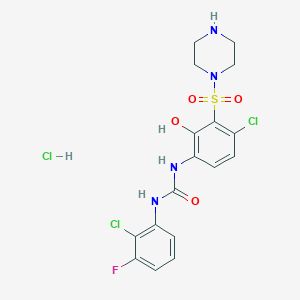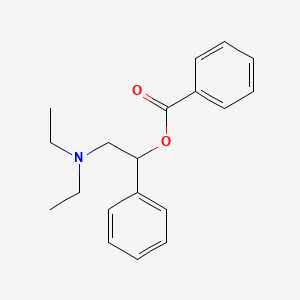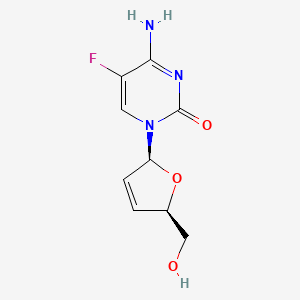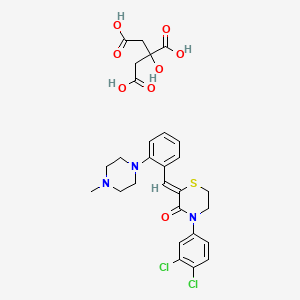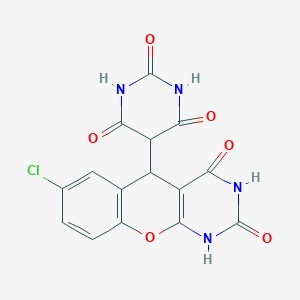
Esomeprazole
Overview
Description
Esomeprazole strontium is a proton pump inhibitor used to treat conditions involving excessive stomach acid, such as gastroesophageal reflux disease (GERD), Zollinger-Ellison syndrome, and erosive esophagitis . It is a strontium salt form of this compound, which is the S-isomer of omeprazole . This compound strontium works by reducing the amount of acid produced in the stomach, providing relief from symptoms and promoting healing of the esophagus.
Scientific Research Applications
Esomeprazole strontium has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying proton pump inhibitors and their mechanisms . In biology and medicine, this compound strontium is used to investigate the treatment of acid-related disorders and the eradication of Helicobacter pylori infections . It is also used in clinical trials to evaluate its efficacy and safety in various patient populations . Additionally, this compound strontium is used in the pharmaceutical industry for the development of new formulations and drug delivery systems .
Mechanism of Action
. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole strontium irreversibly inhibits its activity, leading to a significant reduction in acid secretion . This inhibition is long-lasting, as new enzyme molecules need to be synthesized for acid production to resume .
Safety and Hazards
Esomeprazole can cause skin irritation, serious eye irritation, allergic skin reaction, respiratory irritation, and is toxic to aquatic life with long-lasting effects . It is also associated with risks such as increased susceptibility to bacterial infections, reduced absorption of micronutrients such as iron and B12, and an increased risk of developing hypomagnesemia and hypocalcemia which may contribute to osteoporosis and bone fractures later in life .
Future Directions
While esomeprazole has been available in a number of countries worldwide, it only received authorized permission to be marketed in Japan in September 2011. The standard this compound dose in Japan for the treatment of peptic ulcers and GERD is 20 mg. Other advised dosages are 10 mg for non-erosive reflux disease and 20 mg twice-daily dosing for eradication of Helicobacter pylori .
Biochemical Analysis
Biochemical Properties
Esomeprazole exerts its effects by preventing the final step in gastric acid production by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This interaction leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by suppressing gastric acid secretion, which can affect the pH environment within the stomach . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This binding is irreversible and new enzyme needs to be expressed in order to resume acid secretion .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. After administration, this compound’s duration of antisecretory effect persists longer than 24 hours . This is due to the irreversible binding of this compound to the (H+, K+)-ATPase enzyme .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, in a study conducted on sheep, this compound was rapidly eliminated after intravenous administration . The study also showed that the abomasal pH was significantly elevated from 1 to 6 hours after administration and remained above 4.0 for at least 8 hours after administration .
Metabolic Pathways
This compound is involved in metabolic pathways that involve the cytochrome P450 (CYP) isoenzymes, primarily CYP2C19 and CYP3A4 . These enzymes play a crucial role in the metabolism of this compound, contributing to its bioavailability and therapeutic effects .
Transport and Distribution
This compound is 97% protein bound in plasma and, in healthy volunteers, the apparent volume of distribution at steady state is approximately 16 L . This suggests that this compound is widely distributed within cells and tissues.
Subcellular Localization
This compound is concentrated and converted to the active form in the highly acidic environment of the secretory canaliculi of the parietal cell . Here, it inhibits the enzyme H+ K+ -ATPase – the acid pump and inhibits both basal and stimulated acid secretion .
Preparation Methods
The synthesis of esomeprazole involves the asymmetric oxidation of the corresponding prochiral sulfide . One efficient method uses a titanium complex with two chiral ligands, diethyl D-tartrate and ®-N,N-dimethyl-1-phenylethanamine . The reaction conditions typically involve low temperatures and the use of organic peroxides as oxidants . Industrial production methods for this compound strontium involve similar synthetic routes, with additional steps to convert this compound into its strontium salt form .
Chemical Reactions Analysis
Esomeprazole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include organic peroxides for oxidation and reducing agents for reduction reactions . The major products formed from these reactions include sulfoxides and sulfones . For example, the oxidation of this compound can lead to the formation of sulfoxide as the primary product, while further oxidation can produce sulfone .
Comparison with Similar Compounds
Esomeprazole strontium is similar to other proton pump inhibitors, such as omeprazole, pantoprazole, lansoprazole, dexlansoprazole, and rabeprazole . this compound strontium is unique in that it is the S-isomer of omeprazole, which provides a more consistent and prolonged acid suppression . Additionally, this compound strontium has been shown to have a similar efficacy to this compound magnesium, another salt form of this compound . The choice between these compounds often depends on specific patient needs and the desired duration of action .
properties
IUPAC Name |
strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHIAKEJNQSMS-QLGOZJDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N6O10S2Sr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934714-36-0 | |
| Record name | Esomeprazole strontium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ESOMEPRAZOLE STRONTIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does esomeprazole exert its antisecretory effect?
A1: this compound, an S-enantiomer of omeprazole, acts as a proton pump inhibitor (PPI). [] It specifically and irreversibly inhibits the H+/K+-ATPase enzyme located in the gastric parietal cell membrane. [, ] This enzyme, also known as the proton pump, is responsible for the final step of gastric acid secretion. [] By blocking this pump, this compound effectively reduces gastric acidity. [, ]
Q2: Beyond acid suppression, does this compound possess other mechanisms of action relevant to its gastroprotective effects?
A2: Research suggests that this compound may offer additional gastroprotective benefits beyond its antisecretory effect. Studies in rat models of stress ulcer have demonstrated that this compound pretreatment not only inhibits gastric acid, gastrin, and pepsin secretion but also exerts antioxidant effects. [] This is evidenced by a reduction in malondialdehyde levels and an increase in antioxidant enzyme expression like glutathione and superoxide dismutase. [] Additionally, this compound exhibited anti-inflammatory effects by decreasing myeloperoxidase, tumor necrosis factor-alpha, and interleukin-1beta levels. [] These findings suggest that this compound’s gastroprotective effects might involve a multifaceted approach, including antioxidant and anti-inflammatory properties.
Q3: What are the downstream effects of this compound's inhibition of the p38 MAPK and NF-κB signaling pathways?
A3: In a study on stress ulcer in rats, this compound pretreatment attenuated the increased phosphorylation of nuclear factor kappa B (NF-κB) p65 and p38 mitogen-activated protein kinase (MAPK), and reduced NF-κB p65 nuclear translocation induced by water-immersed and restraint stress. [] The p38 MAPK and NF-κB signaling pathways are critical mediators of inflammation, oxidative stress, and apoptosis. [] this compound's inhibitory effect on these pathways might contribute to its gastroprotective effects by reducing inflammation and oxidative damage in gastric tissues.
Q4: How does the pharmacokinetic profile of this compound differ between intravenous and oral administration?
A4: Studies comparing the administration routes of this compound demonstrate that while intravenous administration results in higher area under the plasma concentration-time curve values on day 1, these differences are less pronounced after repeated dosing on day 5. [] This suggests that while intravenous administration may lead to higher initial exposure, both routes achieve comparable systemic levels after repeated administration.
Q5: Does food intake affect the pharmacokinetic and pharmacodynamic properties of a dual delayed-release formulation of this compound?
A5: Research on a novel dual delayed-release (DR) formulation of this compound investigated the impact of food on its pharmacokinetic and pharmacodynamic properties. [] Results showed that while food intake decreased the systemic exposure of this compound, it did not significantly affect the degree of gastric acid secretion inhibition. [] This suggests that the dual delayed-release mechanism helps maintain the drug's efficacy even with food intake.
Q6: How does a dual delayed-release formulation of this compound compare to conventional this compound in terms of pharmacokinetics and pharmacodynamics?
A6: Studies comparing a novel dual delayed-release (DDR) formulation of this compound (YYD601) to the conventional this compound capsule revealed distinct characteristics. [] YYD601 exhibited a dual-peak pharmacokinetic profile under fasting conditions, with a delayed Tmax compared to the conventional formulation. [] Despite this difference, the dose-adjusted AUC values were comparable between YYD601 and the conventional this compound 40 mg. [] Moreover, both formulations demonstrated similar efficacy in gastric acid inhibition, as evidenced by comparable increases in the mean percentage of time with intragastric pH > 4. [] These findings suggest that YYD601, with its sustained release profile, offers a potential advantage in maintaining prolonged acid suppression without compromising overall efficacy.
Q7: How does this compound affect the pharmacokinetics of nilotinib?
A7: A study investigated the potential for interaction between this compound, a potent proton pump inhibitor, and nilotinib, a tyrosine kinase inhibitor. [] When co-administered with this compound, nilotinib's Cmax decreased by 27% and AUC0-∞ decreased by 34%. [] The median time to reach nilotinib Cmax was slightly prolonged, but its elimination half-life remained unchanged. [] These findings indicate that while this compound may modestly reduce the rate and extent of nilotinib absorption, this interaction is unlikely to have significant clinical consequences.
Q8: Does this compound interact with the pharmacokinetics of other drugs?
A8: this compound is metabolized by the cytochrome P450 (CYP) system, primarily by the CYP2C19 isoenzyme. [, , , , ] This raises the possibility of drug interactions with other medications metabolized by the same enzyme. For instance, this compound has been shown to affect the pharmacokinetics of drugs like clopidogrel, phenytoin, and glipizide. [, , ] Co-administration with this compound can lead to altered plasma concentrations of these drugs, potentially impacting their efficacy and safety. Therefore, careful consideration of potential drug interactions is crucial when prescribing this compound, especially in patients on multiple medications.
Q9: What is the impact of co-administering this compound with clopidogrel?
A9: this compound is a CYP2C19 inhibitor, and clopidogrel requires metabolic activation by CYP2C19 to exert its antiplatelet effects. [] Studies have shown that this compound use is associated with decreased plasma concentrations of clopidogrel's active metabolite and increased platelet reactivity. [] This interaction may reduce clopidogrel's efficacy and potentially increase the risk of adverse cardiovascular events in patients receiving both drugs concurrently.
Q10: Is there a difference in the effect of this compound and pantoprazole on the pharmacokinetics of clopidogrel?
A10: Research suggests a difference in how this compound and pantoprazole, both proton pump inhibitors, impact clopidogrel's pharmacokinetics. [] this compound has been shown to decrease the plasma concentration of clopidogrel's active metabolite, while pantoprazole did not significantly affect it. [] This difference might be attributed to the varying degrees of CYP2C19 inhibition exhibited by these PPIs.
Q11: Does concomitant administration of cola with this compound influence the pharmacokinetics of capecitabine?
A12: Interestingly, a study investigating the impact of this compound on capecitabine pharmacokinetics found that co-administration of cola did not fully reverse the observed effects of this compound. [] While the exact mechanism remains unclear, this finding highlights the complexity of drug interactions and the potential influence of dietary factors.
Q12: What is the clinical efficacy of this compound in maintaining healing of erosive esophagitis?
A13: Studies have demonstrated that once-daily this compound is highly effective in maintaining healing of erosive esophagitis. [, ] In a randomized controlled trial, this compound 40 mg and 20 mg maintained healing in over 90% of patients over 6 months while also providing effective control of heartburn symptoms. [] This highlights the drug's long-term efficacy in managing this condition.
Q13: How does this compound compare to lansoprazole in treating erosive esophagitis?
A14: A head-to-head comparison of this compound 40 mg and lansoprazole 30 mg for treating erosive esophagitis revealed that this compound demonstrated significantly higher healing rates at both 4 and 8 weeks of treatment. [] The difference in healing rates was more pronounced in patients with greater baseline severity of erosive esophagitis. [] this compound was also associated with faster and greater sustained resolution of heartburn. []
Q14: What is the role of this compound in managing Helicobacter pylori infection?
A15: this compound is commonly used as part of a triple-therapy regimen for eradicating Helicobacter pylori infection. [, ] Clinical trials have consistently shown that this compound-based triple therapy effectively eradicates H. pylori, heals associated ulcers, and prevents relapse. [, ]
Q15: Does increasing the dose of this compound or prolonging treatment duration improve Helicobacter pylori eradication rates?
A16: A randomized trial evaluated the effect of increasing the dose of this compound or prolonging the treatment duration on H. pylori eradication rates. [] The study found no significant differences in cure rates between patients receiving a standard dose of this compound for 7 days, a higher dose for 7 days, or a higher dose for 10 days. [] This suggests that increasing the dose or treatment duration beyond the standard regimen may not provide additional benefit in terms of H. pylori eradication.
Q16: What is the safety profile of this compound in clinical use?
A17: this compound is generally well-tolerated, with an adverse event profile comparable to other PPIs. [] The most common side effects are typically mild and transient, including headache, diarrhea, nausea, flatulence, abdominal pain, and constipation. [] Long-term use of this compound has not been associated with significant safety concerns regarding the development of atrophic gastritis or clinically relevant changes in enterochromaffin-like cells. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




